molecular formula C34H46BrN B3017333 1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide CAS No. 1025707-76-9

1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide

Cat. No. B3017333
CAS RN: 1025707-76-9
M. Wt: 548.653
InChI Key: PHPAIKPKLYUIDR-UHFFFAOYSA-M
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Description

The compound 1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide is a derivative of piperidine, which is a common structural motif in many pharmaceutical compounds. Piperidine derivatives have been extensively studied due to their biological and pharmacological properties. The papers provided discuss various piperidine derivatives with different substitutions and their respective biological activities, synthesis methods, and physical properties.

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps, including the formation of the piperidine ring and subsequent functionalization. For example, an efficient and practical asymmetric synthesis of a piperidine derivative used as an intermediate for nociceptin antagonists has been developed, which includes diastereoselective reduction and isomerization steps . Although the specific synthesis of 1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. Structural investigations using techniques such as X-ray diffraction, FT-IR, and FT-Raman spectroscopies have been conducted on related compounds . These studies provide insights into the crystal structure and vibrational spectra, which are influenced by intermolecular interactions such as hydrogen bonding. The molecular structure is also analyzed using computational methods like Density Functional Theory (DFT) to predict geometrical parameters and vibrational assignments .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions depending on their substituents. The papers discuss the enzyme and cellular characterization of certain piperidine derivatives, indicating their potential to selectively inhibit enzymes like CARM1, which is a target for hormone-dependent tumors . Additionally, some derivatives have shown the ability to induce DNA fragmentation and activate caspase-3, leading to apoptosis in cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The salt bis 4-benzyl piperidinium bis dihydrogenmonophosphate trihydrogenmonophosphate has been characterized by its unit cell dimensions, density, and hydrogen bonding interactions . These properties are important for understanding the material's behavior in biological systems and its potential use in pharmaceutical applications.

Scientific Research Applications

  • Synthesis and Polymerization in Material Science :

    • Trollsås et al. (2000) discuss the synthesis of cyclic esters containing protected functional groups, including derivatives created via Baeyer−Villiger oxidation. This process involves using benzyl bromide for monoprotection, which can be catalytically hydrogenolyzed, demonstrating a pathway for creating complex polymers and materials (Trollsås et al., 2000).
  • Surface Functionalization and Solar Cell Applications :

    • Gnichwitz et al. (2010) present an efficient synthesis method for cationic dendrons using benzyl bromides, which can be applied to zinc oxide nanostructures. This method contributes to advancements in dye-sensitized solar cells (DSSCs), with implications for renewable energy technologies (Gnichwitz et al., 2010).
  • Development of Odorless Synthesis Methods in Organic Chemistry :

    • Kopp et al. (2020) describe the use of tert-butyl aryl sulfides in creating various functional materials. The study introduces an odorless alternative to traditional synthesis methods, enhancing environmental compliance and safety in chemical processes (Kopp et al., 2020).
  • Ionic Liquids in Chemical Engineering :

    • Paduszyński and Domańska (2011) investigate piperidinium ionic liquids, focusing on their application in separation processes. This research provides insights into the use of ionic liquids for various industrial and environmental applications (Paduszyński & Domańska, 2011).
  • Electrochemical Reduction Studies in Chemistry :

    • Carelli et al. (2002) explore the electrochemical reduction of pyridinium salts, leading to various isomeric dimers. This research enhances understanding of electrochemical processes and their potential applications in material synthesis and analytical chemistry (Carelli et al., 2002).
  • Catalytic Activities in Organic Synthesis :

    • Yen et al. (2006) discuss the catalytic activities of benzothiazolin-2-ylidene complexes, demonstrating their utility in Heck coupling reactions. This research has implications for the development of more efficient catalysts in organic synthesis (Yen et al., 2006).
  • Crystal Structure and Electrical Properties in Material Science :

    • Elaoud et al. (2005) examine the crystal structure and electrical properties of bis 4-benzyl piperidinium compounds, providing valuable data for the development of new materials with specific electrical characteristics (Elaoud et al., 2005).
  • Liquid Crystal Research in Materials Chemistry :

    • Lava et al. (2009) study piperidinium-based ionic liquid crystals, revealing their potential in creating materials with unique mesomorphic behaviors, relevant to display technologies and advanced materials (Lava et al., 2009).

Safety and Hazards

The safety and hazards associated with “1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide” are not mentioned in the available sources .

properties

IUPAC Name

1-benzyl-1,3-bis[(4-tert-butylphenyl)methyl]piperidin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46N.BrH/c1-33(2,3)31-18-14-27(15-19-31)23-30-13-10-22-35(26-30,24-28-11-8-7-9-12-28)25-29-16-20-32(21-17-29)34(4,5)6;/h7-9,11-12,14-21,30H,10,13,22-26H2,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPAIKPKLYUIDR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2CCC[N+](C2)(CC3=CC=CC=C3)CC4=CC=C(C=C4)C(C)(C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1,3-bis[4-(tert-butyl)benzyl]piperidinium bromide

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